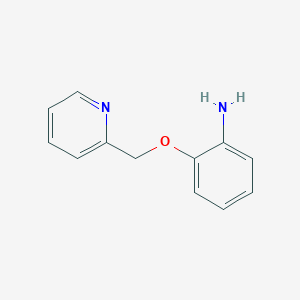

2-(Pyridin-2-ylmethoxy)anilin

Übersicht

Beschreibung

2-(Pyridin-2-ylmethoxy)aniline is an organic compound that features a pyridine ring attached to an aniline moiety through a methoxy linker

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-2-ylmethoxy)aniline has a wide range of applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and fibrosis.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Wirkmechanismus

Target of Action

The primary targets of 2-(Pyridin-2-ylmethoxy)aniline are the epidermal growth factor receptor (EGFR, also known as ErbB1) and human epidermal growth factor receptor 2 (HER2) . These receptors are often co-expressed in various tumors and their inhibition can lead to antitumor effects .

Mode of Action

2-(Pyridin-2-ylmethoxy)aniline acts as a directing group in promoting C–H amination mediated by cupric acetate . This compound can effectively aminate the β-C(sp2)–H bonds of benzamide derivatives . At a concentration of 10 µM, derivatives possessing 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety demonstrated outstanding ranges of percentage inhibition against EGFR (97.65–99.03%) and HER2 (87.16–96.73%) .

Biochemical Pathways

The biochemical pathways affected by 2-(Pyridin-2-ylmethoxy)aniline involve the EGFR/HER2 pathways . By inhibiting these receptors, the compound can disrupt the signaling pathways that promote tumor growth and survival .

Pharmacokinetics

The compound’s ability to inhibit egfr and her2 suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 2-(Pyridin-2-ylmethoxy)aniline’s action include the inhibition of EGFR and HER2 . This inhibition can lead to antitumor effects, as these receptors are often overexpressed in various types of cancer .

Action Environment

The action environment of 2-(Pyridin-2-ylmethoxy)aniline is likely to be within the cellular environment, where it interacts with its targets, EGFR and HER2

Biochemische Analyse

Biochemical Properties

2-(Pyridin-2-ylmethoxy)aniline has been found to play a role in C–H amination mediated by cupric acetate . This process involves the β-C(sp2)–H bonds of benzamide derivatives being effectively aminated with a variety of amines .

Cellular Effects

While specific studies on 2-(Pyridin-2-ylmethoxy)aniline are limited, related compounds have shown significant anti-proliferation, anti-migration, and anti-invasion effects on certain cell lines .

Molecular Mechanism

The molecular mechanism of 2-(Pyridin-2-ylmethoxy)aniline involves its role as a directing group in promoting C–H amination mediated by cupric acetate . This suggests that it may interact with biomolecules in a way that facilitates this reaction .

Metabolic Pathways

Its role in C–H amination suggests it may interact with enzymes or cofactors involved in this process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethoxy)aniline typically involves the reaction of 2-chloromethylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction is carried out under mild conditions, often without the need for a solvent, making it suitable for large-scale industrial production .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing solid-phase reactions, which offer high yields and simplicity in operation. The use of readily available raw materials and the absence of solvents make this method environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Pyridin-2-ylmethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products: The major products formed from these reactions include various substituted anilines, pyridine derivatives, and N-oxides, depending on the specific reaction conditions .

Vergleich Mit ähnlichen Verbindungen

2-(Pyridin-2-yl)aniline: Shares a similar structure but lacks the methoxy linker.

2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of an aniline moiety.

4-(Pyridin-2-ylmethoxy)aniline: Similar structure but with the methoxy group at a different position.

Uniqueness: 2-(Pyridin-2-ylmethoxy)aniline is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methoxy linker allows for unique interactions with molecular targets, enhancing its potential in various applications .

Biologische Aktivität

Overview

2-(Pyridin-2-ylmethoxy)aniline is an organic compound characterized by a pyridine ring linked to an aniline moiety via a methoxy group. This structure enables it to interact with various biological targets, particularly in cancer research and enzyme inhibition. Its primary biological activities are associated with its role as an inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are critical in cancer proliferation and survival pathways.

The compound primarily targets the EGFR and HER2 pathways, which are involved in cellular signaling that promotes growth and division. The inhibition of these receptors can lead to decreased cell proliferation, migration, and invasion, making it a candidate for anticancer therapies.

Key Mechanisms:

- Inhibition of EGFR/HER2 : 2-(Pyridin-2-ylmethoxy)aniline acts as a directing group in C–H amination reactions mediated by cupric acetate, enhancing its potential as a therapeutic agent.

- Biochemical Pathways : The compound affects pathways related to cell signaling and metabolism, influencing cellular responses to growth factors.

Biological Activity Data

The biological activity of 2-(Pyridin-2-ylmethoxy)aniline has been evaluated through various studies focusing on its antiproliferative effects against different cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15.0 | Significant antiproliferative activity |

| HCT116 | 12.5 | Induces apoptosis |

| PC3 | 10.0 | Inhibits cell migration |

| HL7702 | >50 | Minimal effect on normal cells |

Case Studies and Research Findings

- Anticancer Activity : A study synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant antiproliferative effects against various cancer cell lines, including A549 and HCT116. The derivatives showed IC50 values indicating potent activity, suggesting that modifications to the core structure can enhance efficacy .

- Mechanistic Insights : Research indicated that compounds similar to 2-(Pyridin-2-ylmethoxy)aniline could effectively inhibit tubulin polymerization, a critical process for cell division. This inhibition correlated with increased apoptosis in T47D breast cancer cells, highlighting the compound's potential as a therapeutic agent .

- C-H Amination Studies : The compound has been utilized as a directing group in C–H bond amination reactions, facilitating the synthesis of complex molecules with potential biological relevance. This property underscores its utility in medicinal chemistry for developing new anticancer agents .

Pharmacokinetics

Preliminary pharmacokinetic assessments suggest that 2-(Pyridin-2-ylmethoxy)aniline exhibits good bioavailability due to its ability to inhibit key receptors involved in tumor growth. Its metabolic pathways involve interactions with enzymes that may facilitate further modifications leading to bioactive metabolites.

Eigenschaften

IUPAC Name |

2-(pyridin-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPUVSWRIMYYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do derivatives of 2-(pyridin-2-ylmethoxy)aniline interact with rhenium and what influences their binding mode?

A1: In the study by [], two derivatives of 2-(pyridin-2-ylmethoxy)aniline, specifically functionalized with a triazole ring, were investigated for their coordination behavior with rhenium. The research found that the specific derivative, N-((1-(4-R)-1H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-2-ylmethoxy)aniline (where R = methyl acetate or 4-nitrophenyl), acted as a bidentate ligand with rhenium(I). This means that only two nitrogen atoms within the molecule, one from the triazole ring and one from the aniline group, directly bind to the rhenium center. This results in the formation of a tricarbonylrhenium(I) complex where the rhenium is additionally coordinated by three carbonyl groups and a chlorine atom [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.